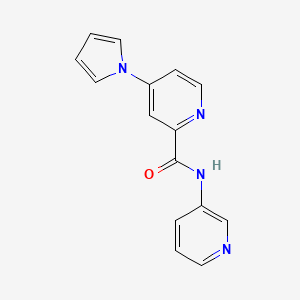

N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide

Description

N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide is a heterocyclic compound featuring a picolinamide backbone substituted with a pyridin-3-yl group at the amide nitrogen and a 1H-pyrrol-1-yl group at the 4-position of the pyridine ring. This structure combines aromatic pyridine and pyrrole moieties, which are known to enhance binding affinity in medicinal chemistry contexts, particularly in kinase inhibition .

Propriétés

IUPAC Name |

N-pyridin-3-yl-4-pyrrol-1-ylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O/c20-15(18-12-4-3-6-16-11-12)14-10-13(5-7-17-14)19-8-1-2-9-19/h1-11H,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMYDXBMYQJVAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=NC=C2)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the use of a catalyst-free synthesis approach, which is environmentally friendly and yields high purity products . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Analyse Des Réactions Chimiques

Types of Reactions

N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts like palladium or copper complexes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Mécanisme D'action

The mechanism of action of N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern. Below is a detailed comparison with analogous picolinamide and pyridine derivatives:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects: The 1H-pyrrol-1-yl group in the target compound may improve π-π stacking interactions in biological targets compared to chloro or methoxy groups in analogs .

Synthetic Accessibility :

- The target compound likely requires multi-step synthesis involving palladium-catalyzed cross-coupling (for pyrrole introduction) and amide bond formation, similar to methods used for Imatinib analogs . In contrast, 4-chloro-N-phenylpicolinamide derivatives are synthesized via simpler nucleophilic substitution .

The pyrrole moiety may confer selectivity over analogs with bulkier substituents.

Research Findings and Limitations

- Computational Predictions : Molecular docking studies on similar compounds (e.g., Imatinib intermediates) highlight the importance of the pyrrole-pyridine interaction in ATP-binding pockets . This supports the hypothesis that the target compound may exhibit competitive inhibition.

- Gaps in Data: No experimental data (e.g., IC₅₀ values, solubility) are available for the target compound in the provided sources. Further studies are needed to validate its pharmacokinetic and pharmacodynamic profiles.

Activité Biologique

N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Overview

The compound features a pyridine ring and a pyrrole moiety, which are known for their roles in various biological interactions. The unique structural configuration contributes to its distinct chemical properties and biological activities.

Biological Activities

Research indicates that N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide exhibits several notable biological activities:

1. Antimicrobial Activity

- The compound has shown effectiveness against various microbial strains, indicating potential as an antimicrobial agent. In vitro studies suggest it inhibits the growth of certain bacteria and fungi, making it a candidate for further development in treating infections.

2. Anticancer Properties

- Preliminary studies have indicated that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for cancer therapy.

3. Enzyme Inhibition

- N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide interacts with specific enzymes, potentially modulating their activity. For instance, it has been identified as an inhibitor of certain phosphatidylinositol transfer proteins, which play crucial roles in cellular signaling pathways .

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors. This interaction can alter their activity, leading to various biological effects. The pathways may include:

- Inhibition of enzyme activity , which disrupts metabolic processes.

- Modulation of receptor signaling , affecting cellular responses and communication .

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)picolinamide | Similar pyridine and pyrrole rings | Different reactivity patterns |

| N-(quinolin-2-yl)-4-(1H-pyrrol-1-yl)picolinamide | Quinoline instead of pyridine | Potentially different biological activities |

| N-(isoquinolin-1-yl)-4-(1H-pyrrol-1-yl)picolinamide | Isoquinoline structure | Unique interaction profiles with enzymes |

This table highlights how structural variations can lead to differences in biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological effects of N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide:

Case Study 1: Antimicrobial Efficacy

A study demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro assays on various cancer cell lines revealed that N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide induced apoptosis through mitochondrial pathways. Flow cytometry analyses indicated increased levels of reactive oxygen species (ROS) in treated cells, suggesting oxidative stress as a mechanism behind its anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.